molecular formula C22H25FN2O3 B2729515 (3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone CAS No. 2034292-27-6

(3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Cat. No.: B2729515
CAS No.: 2034292-27-6
M. Wt: 384.451
InChI Key: RCDWVKUEMIAVQS-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a chemical research compound of interest in medicinal chemistry and pharmacology. Its molecular structure, incorporating both an azetidine and a 4-methoxypiperidine ring linked to a fluorophenylphenoxy core, is characteristic of scaffolds designed to modulate key biological targets. This structural motif is found in compounds investigated for targeting enzyme systems and receptors within the central nervous system . Specifically, piperidine-containing compounds have been explored as agonists for AMP-activated protein kinase (AMPK), a master regulator of cellular energy with implications in metabolic disorders, diabetes, and non-alcoholic fatty liver disease . Furthermore, structural analogs featuring the azetidine moiety have been developed as potent and selective inhibitors of enzymes like monoacylglycerol lipase (MAGL) . MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG); its inhibition elevates 2-AG levels, which may produce potential research outcomes in models of pain and inflammation . The presence of the 4-fluorophenoxy group is a common pharmacophore in bioactive molecules, often enhancing metabolic stability and target binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in specific experimental models.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-27-19-9-11-24(12-10-19)18-14-25(15-18)22(26)16-3-2-4-21(13-16)28-20-7-5-17(23)6-8-20/h2-8,13,18-19H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDWVKUEMIAVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available starting materials such as 4-fluorophenol, benzene, piperidine, and azetidine derivatives.

  • Reaction Steps

    • Step 1: : The synthesis of the 4-fluorophenoxyphenyl intermediate involves the nucleophilic aromatic substitution reaction between 4-fluorophenol and a chlorobenzene derivative under basic conditions.

    • Step 2: : The formation of the methoxypiperidinyl azetidinyl intermediate is achieved by the N-alkylation of piperidine with an azetidine derivative, typically using a strong base like sodium hydride.

    • Step 3: : The final coupling of the two intermediates is facilitated by a condensation reaction, employing reagents like N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

  • Scale-Up Synthesis: : For large-scale production, the synthetic route is optimized to enhance yield and reduce reaction time. Continuous flow reactors may be employed for the nucleophilic aromatic substitution and N-alkylation steps, ensuring efficient heat transfer and mixing.

  • Purification: : Industrial production involves advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, yielding N-oxide derivatives under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reduction: : Reduction of the ketone group can produce secondary alcohols, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, meta-chloroperbenzoic acid.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, alkylating agents, acylating agents.

Major Products Formed

  • Oxidation: : N-oxide derivatives.

  • Reduction: : Secondary alcohols.

  • Substitution: : Functionalized aromatic compounds.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

  • Chemistry: : Utilized as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Acts as a probe to study biological pathways, receptor binding, and enzyme inhibition due to its ability to interact with various biomolecules.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

  • Industry: : Used in the development of advanced materials, including polymers and coatings, owing to its unique structural properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : It interacts with specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or agonist of certain G-protein coupled receptors (GPCRs).

  • Pathways Involved: : It influences signaling pathways such as the MAPK/ERK pathway, leading to alterations in cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s higher LogP (3.8) compared to fluorophenyl-piperazine derivatives (2.9–3.1) suggests enhanced lipophilicity, likely due to the 4-fluorophenoxy group and azetidine-piperidine hybrid.
  • Melting points for analogs range widely (112–151°C), influenced by crystallinity from hydrogen-bonding groups like piperidine or oxalate salts .

Biological Activity

The compound (3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone , also known by its CAS number 1448133-52-5 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antiproliferative, antiviral, and other pharmacological effects, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H25FN2O3C_{25}H_{25}FN_2O_3 with a molecular weight of 420.5 g/mol . The presence of a fluorophenoxy group and a methoxypiperidine moiety suggests potential interactions with biological targets relevant to various therapeutic areas.

PropertyValue
Molecular FormulaC25H25FN2O3
Molecular Weight420.5 g/mol
CAS Number1448133-52-5

Antiproliferative Activity

Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, azetidinone derivatives have been shown to inhibit the proliferation of human breast carcinoma cells (MCF-7 and MDA-MB-231) at nanomolar concentrations . The specific activity of this compound against these cell lines remains to be fully elucidated but can be inferred from related studies.

Antiviral Activity

Azetidinone compounds have also demonstrated antiviral properties. For example, certain derivatives have been reported to inhibit the replication of human coronaviruses and influenza viruses, showcasing moderate efficacy with EC50 values ranging from 8.3 µM to 45 µM . While specific data for the target compound is limited, its structural similarities suggest potential antiviral activity.

Other Pharmacological Effects

The azetidinone scaffold is associated with a wide range of biological activities beyond anticancer and antiviral effects. These include:

  • Antibacterial : Many azetidinones exhibit antibacterial properties, often linked to their ability to inhibit bacterial cell wall synthesis.
  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation through modulation of cytokine release.
  • Nootropic : Compounds with similar structures have been explored for cognitive enhancement effects.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of azetidinone derivatives:

  • Anticancer Studies : A study demonstrated that specific azetidinones could induce apoptosis in solid tumor cell lines, including breast and prostate cancer cells . The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins.
  • Antiviral Research : In a comparative analysis, azetidinones were found to outperform standard antiviral treatments in inhibiting viral replication in vitro, suggesting a novel therapeutic avenue for viral infections .
  • Mechanistic Insights : Investigations into the mechanisms of action for related compounds indicate that they may act through multiple pathways, including inhibition of key enzymes involved in cancer cell metabolism and viral replication .

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